![molecular formula C19H11F3O3 B14194002 4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione CAS No. 874919-22-9](/img/structure/B14194002.png)
4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is a compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione typically involves the reaction of 4,4’-oxydiphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures (around 110°C) for approximately 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium ethoxide and various halogenating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
科学研究应用
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects .
相似化合物的比较
- 4-[4-(Trifluoromethyl)phenoxy]phenol
- 3-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is unique due to its biphenyl structure, which imparts additional stability and rigidity. This structural feature enhances its suitability for applications requiring high thermal and chemical stability .
属性
CAS 编号 |
874919-22-9 |
|---|---|
分子式 |
C19H11F3O3 |
分子量 |
344.3 g/mol |
IUPAC 名称 |
2-[4-[4-(trifluoromethyl)phenoxy]phenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H11F3O3/c20-19(21,22)13-3-8-16(9-4-13)25-15-6-1-12(2-7-15)17-11-14(23)5-10-18(17)24/h1-11H |
InChI 键 |
FIFCKBPUYKDWAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)OC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


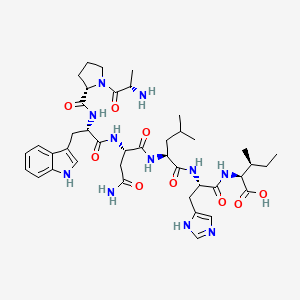
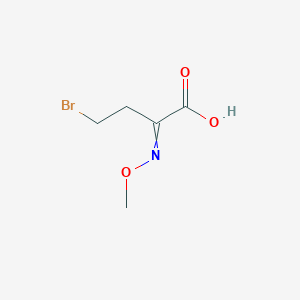
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
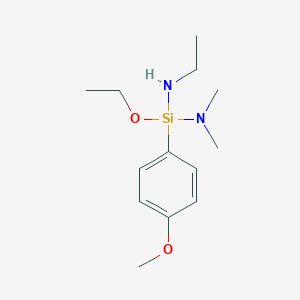
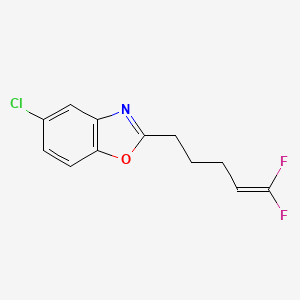
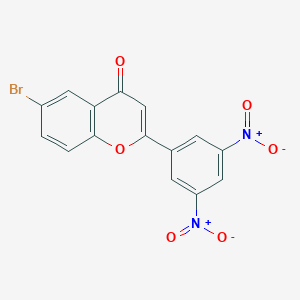
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
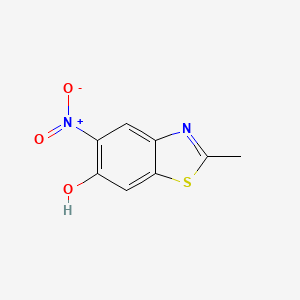
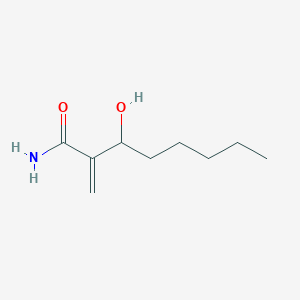
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
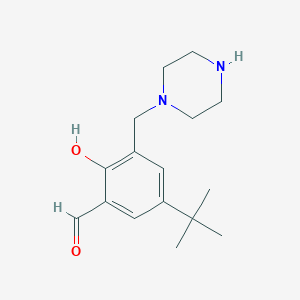
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
